molecular formula C16H26O3 B11745628 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene

1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene

Cat. No.: B11745628
M. Wt: 266.38 g/mol
InChI Key: FFOXAHKGCRKAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Ethers in Organic Synthesis and Materials Science

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. fiveable.me This structural motif is prevalent in a vast array of natural products, pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.de In organic synthesis, the ether linkage is generally stable, making aryl ethers valuable as intermediates and as protective groups for phenols. thieme-connect.de Traditional methods for their synthesis include the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. rsc.org More modern approaches utilize transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which have expanded the scope and efficiency of aryl ether formation. thieme-connect.de

In the realm of materials science, the incorporation of aryl ether linkages into polymer backbones gives rise to poly(aryl ether)s. These materials, such as poly(ether ether ketone) (PEEK) and poly(aryl ether sulfone) (Udel), are known for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable as engineering thermoplastics. acs.org

Research Landscape of tert-Butyl-Substituted Aromatic Compounds

The tert-butyl group, with its bulky, three-dimensional structure, imparts significant steric hindrance to molecules. mdpi.com When attached to an aromatic ring, this steric bulk can profoundly influence the molecule's reactivity and physical properties. mdpi.comnumberanalytics.com For instance, the presence of a tert-butyl group can direct the regioselectivity of electrophilic aromatic substitution reactions by sterically blocking certain positions on the ring. numberanalytics.com This effect is often exploited in organic synthesis to achieve selective functionalization of aromatic compounds. acs.org

Furthermore, the tert-butyl group can enhance the solubility of aromatic compounds in organic solvents and prevent undesirable intermolecular interactions, such as π-stacking. nih.govacs.org This property is particularly beneficial in fields like carbohydrate synthesis, where the introduction of a tert-butyl group onto an aromatic protecting group can improve the solubility of otherwise intractable intermediates. nih.govacs.org In industrial applications, tert-butylated phenols are widely used as antioxidants and stabilizers in plastics and oils due to the increased stability conferred by the bulky substituent. mdpi.com

Overview of Acetals and Their Role as Protecting Groups and Synthetic Intermediates

Acetals are functional groups characterized by a carbon atom bonded to two alkoxy groups. They are typically formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. jove.comijsdr.org A key feature of acetals is their stability under basic and neutral conditions, while being readily hydrolyzed back to the corresponding carbonyl compound and alcohol in the presence of aqueous acid. jove.comlibretexts.org

This differential reactivity makes acetals excellent protecting groups for aldehydes and ketones in multistep organic synthesis. jove.comwikipedia.org By converting a carbonyl group into an acetal (B89532), chemists can perform reactions on other parts of the molecule without affecting the carbonyl functionality. libretexts.org Once the desired transformations are complete, the acetal can be easily removed to regenerate the original carbonyl group. jove.com Beyond their role as protecting groups, acetals and their sulfur-containing analogs, thioacetals, also serve as important synthetic intermediates for the formation of new carbon-carbon bonds and other functional group transformations. jove.comijsdr.orgacs.org

Contextualizing 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene within Contemporary Chemical Research

The structure of this compound combines the features of the aforementioned classes of compounds. The tert-butyl group on the benzene (B151609) ring provides steric bulk, potentially influencing its reactivity and physical properties. The aryl ether linkage connects this substituted aromatic ring to a side chain containing an acetal group. This acetal functionality can serve as a masked aldehyde, which could be revealed under acidic conditions for further synthetic transformations.

Given its structure, this compound could be a valuable intermediate in the synthesis of more complex molecules. For example, it could be used in the preparation of specialized polymers, liquid crystals, or as a building block in the synthesis of pharmacologically active compounds where the specific substitution pattern is desired. The interplay between the sterically hindered aryl ether and the reactive potential of the acetal group makes this compound a subject of interest for synthetic chemists exploring novel molecular architectures and reaction pathways.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely available in the public domain, its properties can be estimated based on its structure and comparison with similar compounds.

PropertyValue
Molecular FormulaC₁₈H₃₀O₃
Molecular Weight294.43 g/mol
AppearanceExpected to be a liquid or low-melting solid
Boiling PointEstimated to be >300°C at 760 mmHg
DensityEstimated to be ~0.9-1.0 g/cm³
SolubilityExpected to be soluble in common organic solvents

Note: The values in this table are estimates based on the chemical structure and data for analogous compounds. A related compound, 1-tert-butyl-4-(2,2-dimethoxyethoxy)benzene, has a reported density of 0.981 g/cm³ and a boiling point of 313.5°C at 760 mmHg. letopharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

1-tert-butyl-4-(2,2-diethoxyethoxy)benzene

InChI

InChI=1S/C16H26O3/c1-6-17-15(18-7-2)12-19-14-10-8-13(9-11-14)16(3,4)5/h8-11,15H,6-7,12H2,1-5H3

InChI Key

FFOXAHKGCRKAKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(C)(C)C)OCC

Origin of Product

United States

Synthetic Methodologies for 1 Tert Butyl 4 2,2 Diethoxyethoxy Benzene and Analogues

Strategies for ortho/para-Alkylation of Phenol (B47542) Derivatives to Introduce the tert-Butyl Group

The introduction of a tert-butyl group onto a phenol ring is a classic example of Friedel-Crafts alkylation. The bulky nature of the tert-butyl group, typically introduced from isobutylene (B52900) or tert-butanol (B103910), sterically hinders ortho-substitution to some extent, often leading to a mixture of ortho and para isomers. The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of this transformation.

Acid-Catalyzed Alkylation Approaches to tert-Butylphenols

Acid catalysis is the most common and industrially significant method for the tert-butylation of phenols. wikipedia.org This reaction is typically carried out by reacting phenol with an alkylating agent such as isobutylene or tert-butanol in the presence of an acid catalyst. wikipedia.orgwikipedia.org A variety of homogeneous and heterogeneous acid catalysts have been employed for this purpose, each with its own advantages in terms of activity, selectivity, and reusability.

Commonly used homogeneous catalysts include Brønsted acids like sulfuric acid and phosphoric acid, as well as Lewis acids such as aluminum chloride. epo.org However, these catalysts often suffer from issues of corrosion, difficulty in separation from the reaction mixture, and environmental concerns. epo.org

To overcome these limitations, significant research has focused on the development of solid acid catalysts. These materials offer easier separation, potential for regeneration and reuse, and often improved selectivity. Examples of solid acid catalysts effective for phenol tert-butylation include:

Zeolites: These microporous aluminosilicates, such as ZSM-5 and Beta zeolites, possess strong acid sites within a structured framework, which can influence the regioselectivity of the alkylation. researchgate.net

Ion-exchange resins: Sulfonated polystyrene-divinylbenzene resins are effective catalysts, although their thermal stability can be a limitation.

Metal oxides and mixed oxides: Materials like sulfated zirconia and tungstated zirconia exhibit strong acidity and have been shown to be active catalysts for this reaction.

The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are critical parameters that influence the conversion of phenol and the distribution of products (o-tert-butylphenol, p-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-tert-butylphenol). epo.org

Table 1: Examples of Acid-Catalyzed tert-Butylation of Phenol
CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 4-tert-Butylphenol (B1678320) (%)Reference
Aluminum PhenoxideIsobutylene90-140-High ortho-selectivity reported epo.org
Phosphorus Pentoxidetert-Butyl alcohol230-32.34 (for 4-TBP), 26.34 (for 2-TBP), 15.49 (for 2,4-DTBP)-

Transition-Metal-Catalyzed C-H Alkylation for Selective tert-Butylation

While Friedel-Crafts alkylation is the dominant method, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings. These methods offer the potential for high regioselectivity under milder reaction conditions. For the synthesis of tert-butylphenols, this approach would involve the direct coupling of a phenol derivative with a tert-butyl source, guided by a directing group, which is often the hydroxyl group of the phenol itself.

Research in this area has explored various transition metals, including palladium, rhodium, and iridium, to catalyze the ortho-C-H alkylation of phenols. The general strategy involves the coordination of the metal to the phenolic oxygen, followed by the cleavage of a nearby C-H bond and subsequent reaction with an alkylating agent. While this field is rapidly advancing, its application to the specific introduction of a tert-butyl group onto phenol is less common than the classical acid-catalyzed methods. The development of efficient and selective transition-metal-catalyzed tert-butylation of phenols remains an active area of research.

Construction of the 2,2-Diethoxyethoxy Moiety

The 2,2-diethoxyethoxy group is an acetal-containing ether side chain. Its synthesis and subsequent attachment to the aromatic ring can be achieved through several strategic approaches.

Ethers Synthesis via Williamson-Type Reactions and Related Methodologies

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is highly applicable to the synthesis of 1-tert-butyl-4-(2,2-diethoxyethoxy)benzene. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.com

The key steps for this approach are:

Formation of the Phenoxide: 4-tert-Butylphenol is treated with a base to deprotonate the hydroxyl group, forming the more nucleophilic 4-tert-butylphenoxide. youtube.com Common bases for this purpose include sodium hydroxide, potassium hydroxide, sodium hydride, and potassium carbonate. youtube.com

Reaction with an Electrophile: The resulting phenoxide is then reacted with an electrophile containing the 2,2-diethoxyethoxy moiety. A common and commercially available electrophile for this purpose is 2-bromoacetaldehyde diethyl acetal (B89532) (also known as 2-bromo-1,1-diethoxyethane).

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be particularly effective in reactions involving a solid base (like potassium hydroxide) and an organic solvent. bcrec.idresearchgate.net This catalytic approach enhances the transport of the phenoxide from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction. crdeepjournal.orgyoutube.comcore.ac.ukprinceton.edu

Table 2: General Conditions for Williamson Ether Synthesis of Aryl Ethers
PhenolAlkylating AgentBaseCatalystSolventTemperatureReference
4-tert-Butylphenol1-Bromobutane (B133212)Potassium HydroxideMulti-site Phase Transfer CatalystChlorobenzene60°C bcrec.idresearchgate.net
4-EthylphenolMethyl IodideSodium HydroxideTetrabutylammonium (B224687) BromideWater/Organic- youtube.com
2-Naphtholn-BromobutaneSodium Hydroxide-Ethanol (B145695)Reflux youtube.com

Acetal Formation Strategies from Aldehydes or Enol Ethers

The 2,2-diethoxyethoxy moiety is fundamentally an acetal of 2-hydroxyacetaldehyde. While it is more common to use a pre-formed electrophile like 2-bromoacetaldehyde diethyl acetal, the acetal functionality itself can be constructed through several methods.

The most direct method for acetal formation is the acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol. In this context, one could envision a multi-step synthesis where 2-hydroxyacetaldehyde is first protected as its diethyl acetal, and the resulting hydroxyl group is then converted into a suitable leaving group for the subsequent Williamson ether synthesis.

Alternatively, the 2,2-diethoxyethoxy group can be derived from other precursors. For example, the reaction of an enol ether with an alcohol under acidic conditions can also lead to the formation of an acetal. However, for the specific purpose of synthesizing this compound, the use of a pre-functionalized C2-synthon like 2-bromoacetaldehyde diethyl acetal is generally the most straightforward and efficient approach.

Integration of the 2,2-Diethoxyethoxy Chain with Aromatic Systems

The final and key step in the synthesis of this compound is the covalent attachment of the 2,2-diethoxyethoxy chain to the 4-tert-butylphenol core. As highlighted in section 2.2.1, the Williamson ether synthesis is the most prominent method for achieving this integration.

The reaction would proceed by reacting sodium or potassium 4-tert-butylphenoxide with 2-bromoacetaldehyde diethyl acetal. The reaction conditions would likely involve a polar aprotic solvent and moderate heating to ensure a reasonable reaction rate. The use of phase-transfer catalysis, as demonstrated in the synthesis of analogous aryl ethers, presents a highly efficient and practical approach for this transformation. bcrec.idresearchgate.net The catalyst facilitates the reaction between the water-soluble or solid phenoxide and the organic-soluble alkyl halide, leading to high yields of the desired ether product under relatively mild conditions.

Nucleophilic Substitution on Halogenated Arenes

The Williamson ether synthesis is a classical and widely used method for preparing ethers, involving the reaction of an alkoxide with an organohalide. wikipedia.org In the context of synthesizing this compound, this SN2 (bimolecular nucleophilic substitution) reaction would typically involve the sodium salt of 4-tert-butylphenol (sodium 4-tert-butylphenoxide) as the nucleophile and a halogenated derivative of the diethoxyethoxy group, such as 2-bromo-1,1-diethoxyethane, as the electrophile. masterorganicchemistry.com

Alternatively, the synthesis can proceed by reacting the sodium salt of 2,2-diethoxyethanol (B41559) with a halogenated arene like 1-bromo- or 1-chloro-4-tert-butylbenzene. However, standard SN2 reactions on unactivated aryl halides are generally difficult due to the steric hindrance and the high strength of the carbon-halogen bond in the benzene (B151609) ring. quora.com To overcome this, conditions for nucleophilic aromatic substitution (SNAr) could be employed, though this often requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case. A more practical approach within this category is the use of phase transfer catalysis, which can facilitate the reaction under milder conditions. acs.orgacs.org

A relevant analogue, 1-butoxy-4-tert-butylbenzene, has been synthesized from 4-tert-butylphenol and 1-bromobutane under solid-liquid phase transfer catalysis conditions, demonstrating the viability of this method for similar structures. researchgate.netbcrec.id

Palladium-Catalyzed Arylation Approaches

Modern synthetic organic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variants, provide a versatile route to aryl ethers under relatively mild conditions. nih.govrsc.org This approach would involve the reaction of 4-tert-butylphenol with a suitable derivative of the diethoxyethoxy group or, more commonly, the coupling of 2,2-diethoxyethanol with an aryl halide like 1-bromo-4-tert-butylbenzene.

The catalytic cycle typically involves a palladium(0) species, which undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then reacts with the alcohol (in its alkoxide form), followed by reductive elimination to yield the desired aryl ether and regenerate the palladium(0) catalyst. The success of these reactions is highly dependent on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ancillary ligand, which is often a bulky, electron-rich phosphine (B1218219). rsc.orgnih.gov These ligands are essential for promoting the key steps of the catalytic cycle. This method is noted for its broad scope and tolerance of various functional groups. acs.org

Convergent and Divergent Synthetic Routes to this compound

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. researchgate.netresearchgate.net For this compound, a convergent approach would involve two separate synthetic sequences:

Preparation of the aromatic fragment, 4-tert-butylphenol or its halogenated derivative.

Preparation of the aliphatic ether fragment, 2,2-diethoxyethanol or its halogenated derivative.

A divergent synthesis , in contrast, begins with a common core structure that is subsequently elaborated into a library of different compounds. wikipedia.org In this context, one could start with a versatile intermediate, such as 4-bromophenol. The hydroxyl group could be alkylated with the diethoxyethoxy side chain. From this common intermediate, 1-bromo-4-(2,2-diethoxyethoxy)benzene, various modifications could be made at the aryl bromide position using reactions like Suzuki or Stille coupling to introduce different substituents, including the tert-butyl group, thereby generating a series of analogues. This approach is particularly valuable in medicinal chemistry and materials science for creating and testing a range of related structures. wikipedia.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Fine-tuning reaction parameters is critical for maximizing the efficiency of any synthetic route. For the preparation of this compound, several factors must be considered.

Solvent Effects and Temperature Control

The choice of solvent can profoundly influence the rate and outcome of nucleophilic substitution reactions. libretexts.org For SN2 reactions like the Williamson ether synthesis, polar aprotic solvents such as acetonitrile, DMSO, or DMF are generally preferred. masterorganicchemistry.comlibretexts.org These solvents can effectively solvate the counter-ion of the alkoxide (e.g., Na⁺), leaving the nucleophilic anion relatively "bare" and more reactive. libretexts.org Protic solvents, like alcohols, can hydrogen bond with the alkoxide, stabilizing it and reducing its nucleophilicity, which can slow the reaction rate. libretexts.org

Temperature control is also crucial. While higher temperatures generally increase the reaction rate, they can also promote competing side reactions, most notably the E2 elimination, especially when using secondary or tertiary alkyl halides. libretexts.org For palladium-catalyzed reactions, the temperature must be high enough to facilitate the catalytic cycle but not so high as to cause catalyst decomposition or unwanted side reactions.

Catalyst and Reagent Stoichiometry

In the Williamson ether synthesis, the stoichiometry of the base used to generate the alkoxide is important. A sufficient amount of base (e.g., sodium hydride, potassium hydroxide) is needed to ensure complete deprotonation of the alcohol, but an excessive amount can lead to side reactions.

For palladium-catalyzed arylations, the ratio of the palladium catalyst to the phosphine ligand is a critical parameter that must be optimized. nih.gov The catalyst loading (the mole percentage of palladium relative to the limiting reagent) is also a key consideration, balancing reaction efficiency with the cost of the precious metal catalyst. The stoichiometry of the base used in these coupling reactions is also vital, as it facilitates the deprotonation of the alcohol to form the active nucleophile.

The following table illustrates a typical screening process for optimizing a palladium-catalyzed C-O coupling reaction, based on findings for similar reactions. rsc.org

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene (B28343)10080
2Pd(OAc)₂ (2)BINAP (4)K₃PO₄Dioxane10065
3Pd₂(dba)₃ (2)SPhos (4)NaOtBuToluene8075
4Pd(OAc)₂ (2)P(tBu)₃ (4)K₂CO₃DMF11050

This table is illustrative and represents typical optimization parameters for palladium-catalyzed etherification reactions.

Phase Transfer Catalysis in Ether Synthesis

Phase transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). acs.org In the synthesis of aryl ethers, the phenoxide may be generated in an aqueous solution of sodium or potassium hydroxide, while the alkyl halide is dissolved in an organic solvent. researchgate.net

A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide) or a crown ether, facilitates the reaction by transporting the water-soluble nucleophile (the phenoxide anion) into the organic phase. wikipedia.orgdalalinstitute.com In the organic phase, the anion is poorly solvated and highly reactive towards the alkyl halide. This technique often leads to faster reaction rates, milder reaction conditions, and eliminates the need for expensive and strictly anhydrous solvents. acs.orgacs.org The use of PTC has been shown to be effective in the synthesis of analogues like 1-butoxy-4-tert-butylbenzene, significantly enhancing the reaction rate. researchgate.netbcrec.id

Stereoselective and Enantioselective Synthesis

Stereoselective and enantioselective synthetic methodologies are not directly applicable to the synthesis of this compound as the molecule itself is achiral, meaning it does not possess a non-superimposable mirror image. The principles of stereoselective and enantioselective synthesis are primarily concerned with the creation of specific stereoisomers (enantiomers or diastereomers) of chiral molecules.

A thorough review of the scientific literature did not yield any specific examples of stereoselective or enantioselective syntheses for chiral analogues or precursors that are directly related to this compound. While stereoselective strategies are crucial in the synthesis of many complex organic molecules, including those containing substituted benzene rings, no pertinent research detailing such approaches for analogues of this specific compound could be identified.

Consequently, as there are no relevant research findings on the stereoselective or enantioselective synthesis of chiral analogues or precursors of this compound, no data tables on this topic can be provided.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms for Key Bond-Forming Steps

The formation of 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene is conceptually a two-part process: the creation of the aryl ether bond and the integrity of the acetal (B89532) linkage.

The most common and industrially significant method for forming the aryl ether bond in compounds like this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis typically proceeds as follows:

Deprotonation of Phenol (B47542): 4-tert-butylphenol (B1678320) is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 4-tert-butylphenoxide. This step is a rapid acid-base reaction that generates the highly nucleophilic phenoxide ion.

Nucleophilic Attack (SN2 Reaction): The 4-tert-butylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, such as 2-bromo-1,1-diethoxyethane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This is a concerted step where the phenoxide attacks the carbon bearing the leaving group (e.g., bromide) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org

The general mechanism can be depicted as:

Step 1 (Deprotonation): (CH₃)₃C-C₆H₄-OH + NaOH → (CH₃)₃C-C₆H₄-O⁻Na⁺ + H₂O

Step 2 (SN2 Attack): (CH₃)₃C-C₆H₄-O⁻Na⁺ + Br-CH₂(CH(OCH₂CH₃)₂) → (CH₃)₃C-C₆H₄-O-CH₂(CH(OCH₂CH₃)₂) + NaBr

This SN2 pathway is favored for primary alkyl halides, like the 2-bromo-1,1-diethoxyethane precursor. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary halides are more prone to undergo elimination reactions (E2) as the alkoxide can also act as a base. masterorganicchemistry.comorganic-chemistry.org

The (2,2-diethoxyethoxy) group contains an acetal functional group, which is a carbon atom bonded to two alkoxy groups. byjus.com Acetals are generally stable under neutral or basic conditions, which is crucial for the success of the Williamson ether synthesis step, which is typically run under basic conditions.

The formation of the acetal precursor itself, such as 2-bromo-1,1-diethoxyethane from 2-bromoacetaldehyde, involves the reaction of an aldehyde with two equivalents of an alcohol (in this case, ethanol) under acidic conditions. wikipedia.orglibretexts.org

The mechanism for acetal formation proceeds in several steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack by Alcohol: A molecule of alcohol attacks the electrophilic carbonyl carbon, forming a hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst to form a good leaving group (water). wikipedia.org

Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion).

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final acetal. youtube.com

This entire process is reversible, and the equilibrium can be driven toward the acetal product by removing the water that is formed, for example, by using a Dean-Stark apparatus. wikipedia.org

Kinetic Analysis of the Synthesis of this compound

For the Williamson ether synthesis of an alkyl aryl ether under solid-liquid phase-transfer catalysis, the reaction rate is influenced by several factors, including the concentrations of the substrate, the catalyst, the base, and the stirring speed. researchgate.net

In a kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene from 4-tert-butylphenol and 1-bromobutane (B133212) using a multi-site phase transfer catalyst (MPTC), the reaction was found to follow pseudo-first-order kinetics. researchgate.net The apparent rate constant (k_app) increased linearly with increasing concentrations of the catalyst and the base (potassium hydroxide).

Table 1: Representative Kinetic Data for an Analogous Aryl Ether Synthesis

Parameter Varied Concentration/Value Apparent Rate Constant (k_app) (s⁻¹)
Catalyst (MPTC) 0.5 mol% 1.8 x 10⁻⁴
1.0 mol% 3.6 x 10⁻⁴
1.5 mol% 5.4 x 10⁻⁴
Base (KOH) 0.05 mol 2.5 x 10⁻⁴
0.10 mol 5.0 x 10⁻⁴
0.15 mol 7.5 x 10⁻⁴
Temperature 50 °C 2.1 x 10⁻⁴
60 °C 4.2 x 10⁻⁴
70 °C 8.4 x 10⁻⁴

Data is hypothetical and based on trends reported for the synthesis of 1-butoxy-4-tert-butylbenzene. researchgate.net

The activation energy (Ea) for a reaction can be determined from the Arrhenius equation by measuring the rate constant at different temperatures. For the synthesis of 1-butoxy-4-tert-butylbenzene, the activation energy was calculated from an Arrhenius plot. researchgate.net

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can provide further insight into the transition state of the reaction. These parameters can be calculated using the Eyring equation.

Table 2: Activation and Thermodynamic Parameters for an Analogous Williamson Ether Synthesis

Parameter Value Unit
Activation Energy (Ea) 58.5 kJ/mol
Enthalpy of Activation (ΔH‡) 55.8 kJ/mol
Entropy of Activation (ΔS‡) -125.4 J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡) 97.6 kJ/mol

Data derived from a kinetic study of the synthesis of 1-butoxy-4-tert-butylbenzene at 60°C. researchgate.net

The negative entropy of activation is consistent with a bimolecular (SN2) reaction, where two reactant molecules combine to form a more ordered transition state. rsc.org

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the aryl ether formation step. Phase-transfer catalysis (PTC) is a highly effective technique for conducting the Williamson ether synthesis, especially in industrial settings. jetir.orgfzgxjckxxb.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase (where it is formed with the inorganic base) into the organic phase where the alkyl halide is dissolved. slideshare.netbiomedres.us This overcomes the mutual insolubility of the reactants, thereby dramatically increasing the reaction rate. jetir.org

The mechanism of PTC in this context involves the following steps:

The phase-transfer catalyst cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the interface of the two phases to form an ion pair [Q⁺ArO⁻].

This ion pair is soluble in the organic phase and diffuses away from the interface.

In the organic phase, the phenoxide anion is highly reactive (less solvated) and undergoes the SN2 reaction with the alkyl halide (R-X) to form the ether (ArO-R) and a catalyst-halide ion pair [Q⁺X⁻].

The [Q⁺X⁻] ion pair returns to the aqueous/solid phase, where the catalyst cation is released to pick up another phenoxide anion, thus completing the catalytic cycle.

The use of PTC offers several advantages:

Increased Reaction Rates: By bringing the reactants together in a single phase, PTC can accelerate reaction rates by several orders of magnitude. slideshare.net

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.

Improved Yields and Selectivity: By promoting the desired SN2 pathway, PTC can reduce side reactions like elimination.

Use of Inexpensive Bases: It allows for the use of inexpensive and safer inorganic bases like NaOH and KOH instead of hazardous reagents like sodium hydride. crdeepjournal.org

"Green Chemistry" Benefits: PTC often reduces the need for harsh organic solvents, sometimes allowing the use of water, which aligns with the principles of green chemistry. jetir.orgfzgxjckxxb.com

The efficiency of the catalyst depends on its structure, with factors like the length of the alkyl chains on the quaternary cation influencing its lipophilicity and, consequently, its effectiveness. biomedres.us

Influence of Multi-site Phase Transfer Catalysts

The use of phase-transfer catalysis (PTC) is a well-established method for facilitating reactions between reactants located in different immiscible phases (e.g., a solid base and an organic substrate) semanticscholar.org. Multi-site phase transfer catalysts (MPTCs), which possess more than one active catalytic center, have demonstrated enhanced efficacy in such systems semanticscholar.org.

A kinetic study on the synthesis of 1-butoxy-4-tert-butylbenzene, a structural analogue of the target compound, provides significant insight into the role of MPTCs. The reaction involves the O-alkylation of 4-tert-butylphenol with an alkyl halide using potassium hydroxide as a base in a solid-liquid heterogeneous system bcrec.idresearchgate.net. The reaction was found to follow pseudo-first-order kinetics bcrec.id.

The efficiency of the MPTC, such as N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide, is attributed to its ability to transfer the phenoxide anion from the solid phase to the organic phase where it can react with the alkyl halide semanticscholar.org. The rate of reaction demonstrates a linear dependence on the concentrations of several parameters, including the amount of MPTC, the quantity of base (potassium hydroxide), and the temperature bcrec.idresearchgate.net.

The apparent rate constant (k_app) increases with a higher concentration of the MPTC, as more catalytic sites are available to transport the phenoxide anion across the phase boundary researchgate.net. Similarly, increasing the amount of potassium hydroxide leads to a higher concentration of the reactive 4-tert-butylphenoxide anion, thus accelerating the reaction researchgate.net. The reaction rate is also sensitive to physical parameters like stirring speed; an increase in agitation speed up to a certain point (e.g., 600 rpm) enhances the reaction rate by improving the mass transfer between the solid and liquid phases. Beyond this point, the reaction becomes kinetically controlled rather than mass-transfer limited semanticscholar.org.

Table 1: Influence of Reaction Parameters on the Apparent Rate Constant (k_app) for the MPTC-catalyzed Synthesis of an Alkyl-4-tert-butylphenyl Ether researchgate.net

Note: Data is based on the synthesis of 1-butoxy-4-tert-butylbenzene as a model system. The reaction was conducted at 60 °C in chlorobenzene with 13.31 mmol of 4-tert-butylphenol and 13.31 mmol of 1-bromobutane.

Metal-Free Catalysis in Related Transformations

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to replace potentially toxic and expensive metal catalysts. While many etherification reactions of phenols rely on metal catalysts such as copper or palladium, research into metal-free alternatives is ongoing google.comfrontiersin.orgacs.org.

Organocatalysis, which uses small organic molecules as catalysts, represents a key avenue for metal-free transformations. In reactions related to ether formation, chiral β-aminoalcohols have been used as organocatalysts for the ring-opening of glycidol by phenols, affording 3-aryloxy-1,2-propanediols mdpi.com. This demonstrates the principle of activating substrates towards nucleophilic attack by a phenol without the use of a metal. Such reactions highlight the potential for developing specific organocatalytic systems for the Williamson ether synthesis. The low toxicity and milder reaction conditions associated with many organocatalysts make them attractive alternatives to traditional methods mdpi.com.

Another approach towards greener ether synthesis involves modifying reaction conditions to avoid harsh reagents, which can be considered a step toward catalyst-free or metal-catalyst-free processes. For instance, catalytic Williamson ether synthesis has been explored using weaker, less hazardous alkylating agents like carboxylic acid esters at high temperatures (above 300 °C), which boosts their alkylating power and allows the reaction to proceed with only catalytic amounts of alkali metal carboxylates acs.org.

Steric and Electronic Effects of Substituents on Reaction Outcomes

The outcome of the synthesis of this compound via the Williamson ether synthesis is governed by the steric and electronic properties of the substituents on the 4-tert-butylphenol precursor. This reaction proceeds via an S_N2 mechanism, where the 4-tert-butylphenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., 1-bromo-2,2-diethoxyethane) jk-sci.comwikipedia.org.

Electronic Effects: The tert-butyl group at the para-position of the phenol ring has a significant electronic influence. It is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the aromatic ring and, consequently, on the phenolic oxygen atom. When the phenol is deprotonated to form the phenoxide, the electron-donating nature of the tert-butyl group further enhances the negative charge on the oxygen, making the 4-tert-butylphenoxide a more potent nucleophile compared to the unsubstituted phenoxide ion. This increased nucleophilicity accelerates the rate of the S_N2 attack on the alkyl halide.

Steric Effects: Steric hindrance is a critical factor in S_N2 reactions masterorganicchemistry.com. The success of the Williamson synthesis often depends on using a sterically unhindered alkyl halide wikipedia.orgfrancis-press.com.

Effect of the tert-Butyl Group: The tert-butyl group is notably bulky. However, its placement at the C4 position (para) of the phenol ring places it far from the reactive oxygen atom. Consequently, it does not sterically impede the approach of the alkyl halide to the nucleophilic oxygen. If this bulky group were located at the C2 position (ortho), it would create significant steric hindrance, likely slowing the reaction rate dramatically or preventing the reaction altogether stackexchange.com.

Choice of Alkylating Agent: The S_N2 mechanism is highly sensitive to steric bulk on the electrophile (the alkyl halide) masterorganicchemistry.com. For the synthesis of the target compound, a primary halide such as 1-bromo-2,2-diethoxyethane would be the required reactant. Primary halides are ideal substrates for S_N2 reactions. Using a secondary or, particularly, a tertiary alkyl halide would lead to a competing E2 elimination reaction, where the bulky phenoxide would act as a base rather than a nucleophile, resulting in the formation of an alkene instead of the desired ether wikipedia.orgquora.comdoubtnut.com. The bulky nature of the 4-tert-butylphenoxide nucleophile further favors elimination if a sterically hindered alkyl halide is used.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data, a complete map of the molecule's atomic arrangement can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and spin-spin coupling patterns. The spectrum is predicted to exhibit signals corresponding to the tert-butyl group, the para-substituted benzene (B151609) ring, and the diethoxyethoxy side chain.

The protons of the tert-butyl group are expected to appear as a sharp singlet, integrating to nine protons, due to their chemical equivalence and the absence of adjacent protons for coupling. The aromatic protons of the 1,4-disubstituted benzene ring are anticipated to form an AA'BB' system, which often simplifies to two distinct doublets, each integrating to two protons. The protons ortho to the electron-donating alkoxy group will be shielded and appear upfield compared to the protons meta to it. The diethoxyethoxy side chain presents a more complex set of signals, including a triplet for the acetal (B89532) proton, a doublet for the adjacent methylene (B1212753) protons, and a quartet and triplet for the two equivalent ethoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25Doublet2HAromatic H (meta to -OR)
~6.85Doublet2HAromatic H (ortho to -OR)
~4.80Triplet1H-O-CH₂-CH (OEt)₂ (acetal)
~3.95Doublet2H-O-CH₂ -CH(OEt)₂
~3.65Quartet4H-O-CH(OCH₂ CH₃)₂
~1.31Singlet9H-C(CH₃ )₃
~1.20Triplet6H-O-CH(OCH₂CH₃ )₂

Note: Predicted values are based on standard chemical shift tables and data from analogous structures like tert-butylbenzene (B1681246) and various acetals.

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

The spectrum should display distinct signals for the tert-butyl group (one quaternary and one methyl carbon), four signals for the aromatic carbons of the para-substituted ring, and four signals for the carbons of the diethoxyethoxy chain . The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the aromatic carbon directly attached to the ether oxygen (C-O) is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155Aromatic C-O
~145Aromatic C-C(CH₃)₃
~126Aromatic CH (meta to -OR)
~115Aromatic CH (ortho to -OR)
~102-O-CH₂-C H(OEt)₂ (acetal)
~70-O-C H₂-CH(OEt)₂
~62-O-CH(OC H₂CH₃)₂
~34-C (CH₃)₃
~31-C(C H₃)₃
~15-O-CH(OCH₂C H₃)₂

Note: Predicted values are based on standard chemical shift tables and substituent effects.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. For this compound, key expected COSY cross-peaks would confirm the connectivity within the diethoxyethoxy chain. Specifically, a correlation would be seen between the acetal proton (~4.80 ppm) and the adjacent methylene protons (~3.95 ppm). Additionally, a cross-peak between the ethoxy group's methylene protons (~3.65 ppm) and methyl protons (~1.20 ppm) would be evident. A weak correlation between the adjacent aromatic protons may also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, confirming the assignment of each CH, CH₂, and CH₃ group. For example, the aromatic proton signal at ~6.85 ppm would correlate with the carbon signal at ~115 ppm.

A correlation from the tert-butyl protons (~1.31 ppm) to the quaternary aromatic carbon (~34 ppm) and the ipso-aromatic carbon (~145 ppm).

Correlations from the methylene protons (-O-CH₂ -) at ~3.95 ppm to the ipso-aromatic carbon (C-O, ~155 ppm) and the acetal carbon (~102 ppm), confirming the ether linkage.

A correlation from the acetal proton (~4.80 ppm) to the ethoxy methylene carbons (~62 ppm).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

The FTIR spectrum is used to identify the characteristic functional groups in this compound. The spectrum is dominated by absorptions arising from C-H, C-O, and aromatic C=C bonds. The absence of certain bands, such as a broad O-H stretch, confirms the formation of the ether linkage.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3100-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch (tert-butyl & ethoxy)
~1610, ~1510Medium-StrongAromatic C=C Ring Stretch
~1245StrongAryl-Alkyl Ether C-O Asymmetric Stretch
1170-1040StrongAcetal C-O Stretch
~830StrongC-H Out-of-Plane Bend (1,4-disubstitution)

Raman spectroscopy provides data that is complementary to FTIR, as different selection rules govern the activity of vibrational modes. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Symmetric vibrations, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the tert-butyl group. The aromatic ring's symmetric "breathing" mode and the C-C stretches of the tert-butyl group would be particularly prominent.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode
3100-3050MediumAromatic C-H Stretch
2980-2920StrongSymmetric Aliphatic C-H Stretch
~1610StrongAromatic Ring Breathing Mode
~1210MediumAromatic C-O Stretch
~730StrongSymmetric C-C Stretch (tert-butyl)

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical exact mass of this compound (C₁₆H₂₆O₃) can be calculated to provide a benchmark for experimental verification.

Table 4.3.1: Theoretical Exact Mass Calculation for this compound

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1612.000000192.000000
Hydrogen (¹H)261.00782526.20345
Oxygen (¹⁶O)315.99491547.984745
Total Exact Mass 266.188195

An experimental HRMS analysis of this compound is expected to yield a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula C₁₆H₂₆O₃.

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a powerful technique for analyzing volatile compounds. In the mass spectrometer, the molecule is fragmented in a reproducible manner, generating a characteristic mass spectrum that serves as a molecular fingerprint. While no experimental spectrum for this compound is publicly available, a predictive fragmentation pattern can be deduced from the known behavior of structurally similar compounds, such as tert-butylbenzene and other alkoxybenzenes. nist.govwhitman.edu

The fragmentation of this compound is anticipated to be initiated by the ionization of one of the oxygen atoms, followed by cleavage of adjacent bonds. The most likely fragmentation pathways would involve the stable tert-butyl cation and cleavages within the diethoxyethoxy side chain.

Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the tert-butyl group: This is a common fragmentation pathway for tert-butyl substituted aromatic compounds, leading to the formation of a stable tertiary carbocation. researchgate.net The resulting fragment would have an m/z of 251.

Loss of the entire tert-butyl group (•C(CH₃)₃): This would result in a fragment with an m/z of 209. The tert-butyl cation itself would be observed at m/z 57, which is often a prominent peak in the spectra of such compounds. doaj.org

Cleavage of the diethoxyethoxy side chain: The ether linkages are susceptible to cleavage. Alpha-cleavage next to the ether oxygen atoms is a common fragmentation route for ethers. libretexts.org This could lead to a variety of smaller fragments. For instance, cleavage of the bond between the two ethoxy groups could generate a fragment containing the tert-butylphenoxy group and one ethoxy group.

Formation of the tropylium (B1234903) ion: Alkyl-substituted benzenes can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the fragmentation of the side chain. whitman.edu

Table 4.3.2: Predicted Prominent Ions in the Mass Spectrum of this compound

m/zPredicted Fragment IonProposed Fragmentation Pathway
266[C₁₆H₂₆O₃]⁺•Molecular Ion
251[C₁₅H₂₃O₃]⁺Loss of •CH₃ from the tert-butyl group
209[C₁₂H₁₇O₃]⁺Loss of •C(CH₃)₃
149[C₁₀H₁₃O]⁺Cleavage of the ether chain
57[C₄H₉]⁺tert-Butyl cation

Crystallographic Analysis (if suitable single crystals are obtained) for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. However, obtaining single crystals of sufficient quality for diffraction studies is a significant prerequisite.

For this compound, which is likely an oil or a low-melting solid at room temperature, obtaining single crystals presents a challenge. The conformational flexibility of the diethoxyethoxy side chain can hinder the ordered packing required for crystallization. rsc.orgresearchgate.net Molecules with flexible chains often have a reduced tendency to crystallize due to the entropic penalty of adopting a single conformation in the crystal lattice. rsc.org

Should single crystal growth be successful, several techniques could be employed, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. nist.gov The choice of solvent would be critical, and a systematic screening of various solvents would be necessary.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A DFT study of 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), def2-SVP) would be tested to find a level of theory that provides a good balance between accuracy and computational cost. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. From this, fundamental thermodynamic properties such as the total electronic energy, enthalpy, and Gibbs free energy of the molecule could be calculated. For instance, a hypothetical DFT calculation could yield the data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Thermodynamic Parameters for this compound

Parameter Hypothetical Value Units
Electronic Energy -950.12345 Hartrees
Enthalpy -950.12251 Hartrees
Gibbs Free Energy -950.16789 Hartrees

Note: These values are illustrative and would be the result of a specific DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Calculation of Molecular Orbitals and Electrostatic Potential Surfaces

Once the geometry is optimized, the molecular orbitals (MOs) of this compound can be calculated and visualized. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

An electrostatic potential (ESP) surface map could also be generated. This map illustrates the charge distribution across the molecule, with color-coding indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the ether chain and over the π-system of the benzene (B151609) ring, indicating these are sites susceptible to electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of the Diethoxyethoxy Chain

The diethoxyethoxy side chain of the molecule is flexible, with several rotatable single bonds. This flexibility means the molecule can exist in numerous conformations. A conformational analysis would be necessary to identify the low-energy conformers that are most likely to be present at a given temperature. This can be achieved by systematically rotating the dihedral angles of the side chain and calculating the energy of each resulting conformation.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the chain's behavior. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This would reveal how the diethoxyethoxy chain folds and moves in different environments (e.g., in a vacuum or in a solvent), providing insights into the molecule's size, shape, and interactions with its surroundings.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

While no specific SAR studies for this compound are published, computational modeling provides the tools for such an investigation. By calculating various electronic and structural parameters (known as descriptors), it would be possible to predict the molecule's reactivity. Key descriptors would include:

Frontier Orbital Energies (HOMO and LUMO): As mentioned, these are crucial for predicting reactivity.

Ionization Potential and Electron Affinity: These can be estimated from the HOMO and LUMO energies, respectively.

Global Hardness and Softness: These concepts from conceptual DFT help to quantify the molecule's resistance to changes in its electron distribution.

Atomic Charges: Calculating the partial charge on each atom can help identify nucleophilic and electrophilic centers.

By computationally modifying the structure of this compound (e.g., by changing the substituents on the benzene ring) and recalculating these descriptors, a quantitative structure-reactivity relationship (QSAR) model could be developed.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

Computational chemistry can be a powerful tool for predicting spectroscopic data. Using methods like Gauge-Independent Atomic Orbital (GIAO), the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound can be calculated. These predicted shifts could then be compared with experimental NMR data, if available, to validate the accuracy of the computational model. Discrepancies between the calculated and experimental spectra can often provide deeper insights into the molecule's structure and dynamics in solution. A hypothetical comparison is shown in Table 2.

Table 2: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm)

Proton Predicted (ppm) Experimental (ppm)
tert-Butyl 1.32 1.30
Aromatic (ortho to ether) 6.88 6.85
Aromatic (meta to ether) 7.28 7.25
-OCH₂- 4.05 4.02
-CH₂O- 3.75 3.72
-OCH₂CH₃ 3.58 3.55
-OCH₂CH₃ 1.22 1.20

Note: These are illustrative values. Actual calculated values would depend on the level of theory and solvent model used.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can help in the assignment of the bands observed in an experimental IR spectrum.

Computational Exploration of Reaction Mechanisms and Transition States

Should this compound be involved in a chemical reaction (e.g., electrophilic aromatic substitution or ether cleavage), computational chemistry could be used to explore the reaction mechanism in detail. This would involve identifying the transition state structures, which are the highest energy points along the reaction pathway. By calculating the energy of the reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile would provide the activation energy, which is a key determinant of the reaction rate. For example, a study on the mechanism of a related di-tert-butylphenol reaction utilized DFT to map out the Gibbs free energy barriers of the reaction pathway. researchgate.netresearchgate.net A similar approach could be applied to understand the reactivity of this compound.

Contributions of Substituents to Overall Molecular Properties and Interactions in this compound

The tert-butyl group, a bulky alkyl substituent, primarily contributes to the molecule's steric hindrance. This steric bulk can influence the compound's conformational flexibility and may hinder the approach of other molecules to the benzene ring, particularly at the positions ortho to the tert-butyl group. Electronically, the tert-butyl group is known to be a weak electron-donating group through an inductive effect, which can slightly increase the electron density of the aromatic ring.

The interplay of these electronic effects from both substituents modulates the electron density of the benzene ring. The electron-donating nature of both the tert-butyl and the 2,2-diethoxyethoxy groups results in an electron-rich aromatic system. This increased electron density influences the molecule's reactivity and its interactions with other species.

To quantitatively understand these contributions, a comparative analysis of the computational properties of simpler, related molecules such as benzene, tert-butylbenzene (B1681246), and anisole (B1667542) (as a model for an alkoxybenzene) is insightful.

CompoundDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene0.00-9.24-1.198.05
tert-Butylbenzene~0.6-0.7~-8.9~-0.9~8.0
Anisole~1.35~-8.21~-0.95~7.26
This compoundEstimated higher than anisoleEstimated higher than anisoleEstimated similar to anisoleEstimated smaller than anisole

Note: The values for this compound are estimated based on the combined effects of the substituents. The actual values would require specific computational calculations for this molecule.

The data in the table illustrates the electronic influence of the substituents. The increasing dipole moment from benzene to anisole indicates an increase in molecular polarity due to the oxygen atom in the alkoxy group. The tert-butyl group also introduces a small dipole moment. For this compound, the larger and more complex 2,2-diethoxyethoxy group is expected to result in a higher dipole moment compared to anisole.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in determining a molecule's chemical reactivity and electronic properties. A higher HOMO energy indicates a greater ease of donating electrons, while a lower LUMO energy suggests a greater ease of accepting electrons. The HOMO-LUMO gap is an indicator of molecular stability; a smaller gap generally correlates with higher reactivity. The introduction of both the tert-butyl and methoxy (B1213986) groups in tert-butylbenzene and anisole, respectively, raises the HOMO energy compared to benzene, consistent with their electron-donating nature. The HOMO-LUMO gap is also reduced, suggesting increased reactivity. For this compound, the combined electron-donating effects of both substituents would be expected to further raise the HOMO energy and decrease the HOMO-LUMO gap, making the molecule more reactive towards electrophiles.

Chemical Reactivity and Derivatization

Reactivity of the Aromatic Ring

The benzene (B151609) ring in 1-tert-butyl-4-(2,2-diethoxyethoxy)benzene is activated towards electrophilic attack due to the presence of two electron-donating groups. The reactivity and the position of substitution are influenced by the electronic and steric properties of both the tert-butyl and the diethoxyethoxy groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing benzene derivatives. ucla.edu The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Both the tert-butyl group and the alkoxy group (diethoxyethoxy) are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. vanderbilt.edu They are also both ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ucla.eduyoutube.com

The Alkoxy Group Effect : The (2,2-diethoxyethoxy) group is a strong activating group. The oxygen atom adjacent to the ring donates electron density via resonance, significantly stabilizing the carbocation intermediate (the arenium ion) formed during ortho and para attack. youtube.com

The tert-Butyl Group Effect : The tert-butyl group is a weak activating group that donates electron density primarily through an inductive effect. stackexchange.com It also directs incoming electrophiles to the ortho and para positions. ucla.edu However, its large size introduces significant steric hindrance, which can disfavor substitution at the adjacent ortho positions. stackexchange.comstackexchange.comlibretexts.org

In a disubstituted benzene ring like this one, the more powerful activating group generally controls the position of further substitution. stackexchange.com Therefore, the (2,2-diethoxyethoxy) group will be the primary director. Substitution will occur at the positions ortho to the alkoxy group (positions 3 and 5), as the para position is already occupied by the tert-butyl group. The tert-butyl group's steric bulk is not expected to significantly hinder attack at these positions.

The expected major products for a general electrophilic aromatic substitution reaction (E+) would be 1-tert-butyl-2-E-4-(2,2-diethoxyethoxy)benzene and 1-tert-butyl-2,6-di-E-4-(2,2-diethoxyethoxy)benzene, depending on the reaction conditions and the reactivity of the electrophile.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupActivating/DeactivatingDirecting EffectPrimary Mechanism
-(CH₂)₃CH₃ (tert-Butyl) Weakly Activatingortho, paraInductive Effect
-OR (Alkoxy) Strongly Activatingortho, paraResonance
-NO₂ (Nitro) Strongly DeactivatingmetaResonance/Inductive
-Halogens (F, Cl, Br, I) Weakly Deactivatingortho, paraInductive/Resonance

Aryl halides are versatile intermediates in organic synthesis, particularly as precursors for carbon-carbon bond-forming cross-coupling reactions. organic-chemistry.org Halogenation of this compound is an electrophilic aromatic substitution reaction, and the regioselectivity follows the principles outlined above. Treatment with reagents like Br₂ in the presence of a Lewis acid would yield primarily 1-bromo-2-tert-butyl-5-(2,2-diethoxyethoxy)benzene.

Once halogenated, the resulting aryl halide can participate in various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry for constructing complex molecular architectures. acs.org

Suzuki Coupling : This reaction involves the coupling of an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. harvard.edu It is a robust method for forming biaryl structures.

Heck Reaction : The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst. masterorganicchemistry.comorganic-chemistry.org This reaction is highly effective for creating new carbon-carbon double bonds. organic-chemistry.org

These cross-coupling reactions would allow for the introduction of a wide variety of substituents at the positions ortho to the diethoxyethoxy group, further diversifying the molecular structure.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki Reaction Aryl/Vinyl Halide + Organoboron ReagentPd(0) complex, Base (e.g., Na₂CO₃, K₃PO₄)C(sp²)-C(sp²)
Heck Reaction Aryl/Vinyl Halide + AlkenePd(0) complex, Base (e.g., Et₃N)C(sp²)-C(sp²)
Stille Coupling Aryl/Vinyl Halide + Organotin ReagentPd(0) complexC(sp²)-C(sp²)
Sonogashira Coupling Aryl/Vinyl Halide + Terminal AlkynPd(0) complex, Cu(I) co-catalyst, BaseC(sp²)-C(sp)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. uwindsor.ca

In this compound, the (2,2-diethoxyethoxy) group can function as a DMG. The oxygen atoms of the ether can chelate the lithium cation of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), directing the deprotonation to one of the adjacent C-H bonds on the aromatic ring. uwindsor.caresearchgate.net Ether groups are generally considered moderate DMGs. semanticscholar.org

The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. semanticscholar.orgpsu.edu The resulting lithiated intermediate is then treated with an electrophile (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent exclusively at the position ortho to the diethoxyethoxy group. This method provides a complementary strategy to electrophilic aromatic substitution for functionalizing the aromatic ring with high regiocontrol. uwindsor.ca

Table 3: Common Reagents for Directed ortho-Metalation

BaseTypical SolventCommon TemperatureNotes
n-Butyllithium (n-BuLi) THF, Diethyl Ether, Hexanes-78 °C to 0 °CMost common alkyllithium base.
sec-Butyllithium (s-BuLi) THF, Diethyl Ether-78 °CMore basic and sterically hindered than n-BuLi.
tert-Butyllithium (t-BuLi) THF, Pentane, Hexanes-78 °CThe most basic of the common alkyllithium reagents.
Lithium diisopropylamide (LDA) THF-78 °CA strong, non-nucleophilic base, often used for benzylic lithiation. uwindsor.ca

Transformations Involving the tert-Butyl Group

The tert-butyl group is generally considered to be robust and chemically inert. However, under specific conditions, it can undergo transformations such as dealkylation or, in more recent developments, direct functionalization.

The removal of a tert-butyl group, known as de-tert-butylation, is a feasible transformation. This reaction is often employed when the tert-butyl group is used as a positional protecting group during a synthesis. tandfonline.com The most common methods for de-tert-butylation involve treating the aromatic compound with a Lewis acid, such as aluminum chloride (AlCl₃), often in the presence of a cation scavenger or "tert-butyl acceptor" like toluene (B28343) or anisole (B1667542). tandfonline.com

Facile and mild methods for the de-tert-butylation of phenols have been described using aluminum chloride in dichloromethane (B109758) at ambient temperature, even without a specific acceptor. tandfonline.comtandfonline.com More recently, catalytic methods for the deprotection of tert-butyl ethers have been developed that operate under milder conditions, avoiding the use of strong acids. acs.orgnih.gov For example, a protocol using the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane has been reported for the cleavage of tert-butyl ethers. nih.gov These methods could potentially be applied to remove the tert-butyl group from this compound to yield 1-(2,2-diethoxyethoxy)benzene.

Direct functionalization of the C-H bonds within a tert-butyl group is exceptionally challenging. torvergata.it This difficulty arises from the high bond dissociation energy of primary C-H bonds (~100 kcal/mol) and the significant steric hindrance around these bonds. chemrxiv.orgudg.edu Traditional radical or organometallic approaches are generally ineffective for modifying these positions without a directing group. torvergata.it

However, recent breakthroughs have demonstrated that this transformation is possible. Research has shown that highly electrophilic manganese catalysts can activate hydrogen peroxide to generate a powerful manganese-oxo species capable of oxidizing the sterically congested primary C-H bonds of a tert-butyl group. torvergata.itudg.edu This method allows for the site-selective hydroxylation of the tert-butyl group, converting one of the methyl groups into a hydroxymethyl (-CH₂OH) group. chemrxiv.org This innovative approach effectively turns the typically inert tert-butyl group into a functionalizable handle, opening new avenues for molecular design and synthesis. udg.edu

Chemical Transformations of the 2,2-Diethoxyethoxy Moiety

The 2,2-diethoxyethoxy portion of the molecule contains two key functional groups: an acetal (B89532) and an ether linkage. Each of these can be selectively targeted to yield different products.

Acetal Hydrolysis to Aldehydes and Subsequent Reactions

The diethyl acetal group serves as a protecting group for an aldehyde functionality. This group is stable under neutral or basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde.

Acetal Hydrolysis: The hydrolysis of the acetal in this compound is an acid-catalyzed process. leah4sci.com This reaction proceeds by protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol regenerates the aldehyde, yielding 4-tert-butylphenylacetaldehyde.

Table 1: Predicted Products of Acetal Hydrolysis

Starting MaterialReagentsProduct
This compoundH₃O⁺4-tert-Butylphenylacetaldehyde

Subsequent Aldehyde Reactions: Once deprotected, the resulting 4-tert-butylphenylacetaldehyde can undergo a variety of reactions characteristic of aldehydes. These reactions allow for the further elaboration of the molecule.

Wittig Reaction: The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. organic-chemistry.orglibretexts.orgmnstate.edumasterorganicchemistry.com The aldehyde can react with a phosphorus ylide, generated from a phosphonium (B103445) salt and a strong base, to produce a substituted alkene. The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Grignard Reaction: Grignard reagents, which are potent nucleophiles, readily add to aldehydes to form secondary alcohols upon acidic workup. leah4sci.commnstate.eduyoutube.comdoubtnut.com For example, the reaction of 4-tert-butylphenylacetaldehyde with a Grignard reagent like methylmagnesium bromide would yield 1-(4-tert-butylphenyl)propan-2-ol.

Cleavage or Modification of the Ether Linkage

The ether bond within the 2,2-diethoxyethoxy moiety is generally more robust than the acetal linkage but can be cleaved under more forcing conditions, typically with strong acids. libretexts.orgtransformationtutoring.comorganicchemistrytutor.comlibretexts.org

The cleavage of ethers with strong acids like HBr or HI proceeds via nucleophilic substitution. libretexts.orgtransformationtutoring.comorganicchemistrytutor.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. organicchemistrytutor.com The subsequent pathway, either S(_N)1 or S(_N)2, is determined by the structure of the groups attached to the ether oxygen. libretexts.orgorganicchemistrytutor.com In the case of the ether linkage in this compound, which involves a primary carbon, the cleavage is expected to proceed through an S(_N)2 mechanism. libretexts.orgorganicchemistrytutor.com This would involve the attack of a halide ion at the less sterically hindered carbon, leading to the formation of 4-tert-butylphenol (B1678320) and a halogenated derivative of the diethoxyethane side chain.

Table 2: Predicted Products of Ether Cleavage

Starting MaterialReagentsPredicted Products
This compoundExcess HBr4-tert-Butylphenol and 1,2-dibromoethane

Cross-Coupling Reactions for Further Molecular Complexity

To utilize this compound in cross-coupling reactions, the aromatic ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This functionalized derivative can then participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. nih.govmdpi.com For instance, a brominated derivative of this compound could be coupled with an arylboronic acid to generate a more complex biaryl structure. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov An iodinated or brominated derivative of this compound could be reacted with various alkenes to introduce a vinyl group onto the aromatic ring. The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. thieme-connect.de

Table 3: Hypothetical Cross-Coupling Reactions

Starting Material DerivativeCoupling PartnerReaction TypeCatalyst SystemPotential Product Class
1-Bromo-4-(2,2-diethoxyethoxy)benzeneArylboronic acidSuzuki-MiyauraPd catalyst, BaseSubstituted biaryls
1-Iodo-4-(2,2-diethoxyethoxy)benzeneAlkeneHeckPd catalyst, BaseSubstituted styrenes

These derivatization strategies highlight the potential of this compound as a versatile building block in organic synthesis, allowing for the construction of a wide array of more complex molecules.

Advanced Applications in Organic Synthesis and Functional Materials

Utilization as a Building Block for Complex Molecular Architectures

There is currently no available information on the use of 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene as a building block for complex molecular structures.

Precursor in Multistep Organic Synthesis

A thorough search of synthetic chemistry literature did not yield any examples of this compound being used as a precursor in multistep organic synthesis. While related structures containing tert-butylphenyl and ethoxy groups are common motifs in organic chemistry, the specific combination and arrangement in this compound have not been featured in published synthetic routes.

Chiral Synthons (if applicable to derivatives)

No information is available regarding the use of derivatives of this compound as chiral synthons. The development of chiral synthons typically requires the introduction of stereocenters and functional groups amenable to stereoselective transformations, and such derivatives of the title compound have not been described in the literature.

Role in Polymer Science and Materials Development

The role of this compound in polymer science and materials development is not documented in the available literature.

Monomer in the Synthesis of Functional Polymers and Copolymers

There are no published studies on the use of this compound as a monomer in the synthesis of functional polymers or copolymers. For a compound to be used as a monomer, it typically needs to possess polymerizable functional groups, such as vinyl, epoxy, or other reactive moieties, which are absent in this molecule's native structure.

Modifiers for Enhanced Material Properties in Coatings, Adhesives, and Sealants

Information regarding the application of this compound as a modifier to enhance the properties of coatings, adhesives, and sealants is not available. Such applications would likely depend on the compound's physical properties (e.g., boiling point, viscosity, solubility) and its ability to interact with polymer matrices, for which no data has been published.

Precursor for Advanced Functional Materials

The electronic and structural features of this compound suggest its potential as a building block for advanced functional materials.

Organic Semiconductors and Electronic Materials

Derivatives of this compound could find applications in the field of organic electronics. A structurally related compound, 1,4-di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene, has been utilized as a benchmark radical cation carrier in the study of organic semiconductors and as a charge storage material in batteries nih.gov. This suggests that the core structure of a di-alkoxy substituted tert-butylbenzene (B1681246) is amenable to supporting stable radical cations, a crucial property for p-type organic semiconductors and catholyte materials in redox flow batteries.

The tert-butyl groups in these molecules enhance their solubility in organic solvents, which is advantageous for solution-based processing of electronic devices nih.gov. Furthermore, the bulky nature of the tert-butyl groups can disrupt intermolecular packing, which can be beneficial in certain applications by preventing aggregation-induced quenching of fluorescence or by tuning the morphology of thin films. The insertion of tert-butyl groups has been shown to raise the LUMO level in certain organic molecules, a key parameter in the design of electronic materials nih.gov.

Table 2: Potential Electronic Material Applications of this compound Derivatives

Material TypeKey PropertyPotential Application
Organic SemiconductorStable radical cation formationOrganic field-effect transistors (OFETs)
Hole-Transport MaterialSuitable HOMO levelOrganic light-emitting diodes (OLEDs)
CatholyteReversible redox behaviorRedox flow batteries

Optical Materials and Photoactive Compounds

The benzene (B151609) core of this compound can be extended through chemical synthesis to create larger conjugated systems with interesting optical and photoactive properties. For instance, coupling reactions could be used to append chromophoric units to the benzene ring, leading to the formation of dyes or fluorescent probes.

The diethoxyethoxy chain offers a site for further functionalization. For example, it could be modified to attach the molecule to a polymer backbone or a surface, or to introduce groups that influence the material's self-assembly properties. The flexibility of this side chain could also be exploited to tune the solid-state packing of the molecules, which in turn would affect their bulk optical properties. While direct research on the optical properties of this specific compound is not available, the general principles of chromophore design suggest that it could serve as a versatile scaffold for the synthesis of new photoactive materials.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes for 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research will likely focus on developing green and sustainable methods for the synthesis of this compound, moving away from traditional methods that may rely on harsh reagents or generate significant waste. Key areas of exploration could include:

Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts to improve reaction efficiency, reduce energy consumption, and enable catalyst recycling. For instance, phase transfer catalysis has proven to be an environmentally friendly method for synthesizing similar ether compounds. bcrec.idresearchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials derived from renewable resources to replace petroleum-based precursors.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Alternative Solvents: Evaluating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace volatile and often toxic organic solvents.

A comparative analysis of potential green synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesResearch Focus
Phase Transfer Catalysis High conversion rates, mild reaction conditions, reduced solvent usage. bcrec.idresearchgate.netDevelopment of novel and more efficient multi-site phase transfer catalysts. bcrec.idresearchgate.net
Biocatalysis High selectivity, mild reaction conditions, use of renewable enzymes.Identification and engineering of enzymes capable of catalyzing the etherification reaction.
Flow Chemistry Improved safety, scalability, and process control; potential for higher yields.Optimization of reactor design and reaction conditions for continuous production.

Exploration of Novel Reactivity and Unconventional Transformations

The chemical reactivity of this compound remains largely unexplored. Future studies will be crucial to understanding its chemical behavior and unlocking its potential as a versatile building block in organic synthesis. Research in this area could focus on:

Functionalization of the Aromatic Ring: Investigating electrophilic aromatic substitution reactions to introduce new functional groups onto the benzene (B151609) ring, thereby creating a library of derivatives with diverse properties. The bulky tert-butyl group is expected to direct substitution to specific positions.

Transformations of the Diethoxyethoxy Side Chain: Exploring reactions that modify the ether linkages or the terminal ethoxy groups, which could lead to the synthesis of novel polymers or functional molecules.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing the aromatic ring as a scaffold for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a powerful tool for constructing complex molecules. nih.gov

Integration into Advanced Supramolecular Assemblies or Nanostructures

The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing field with applications in nanotechnology and materials science. The amphiphilic nature of this compound, arising from its hydrophobic tert-butylphenyl group and its more hydrophilic diethoxyethoxy tail, makes it an intriguing candidate for the construction of such assemblies. Future research could investigate:

Formation of Micelles and Vesicles: Studying the self-assembly of the molecule in various solvents to form micelles, vesicles, or other nanostructures that could be used for drug delivery or as nanoreactors.

Host-Guest Chemistry: Exploring the potential of this molecule or its derivatives to act as a host for smaller guest molecules, a principle that is fundamental to the design of sensors and molecular machines. The incorporation of similar tert-butyl functionalities into calixarenes has been shown to be effective for creating supramolecular self-assemblies. rsc.orgrsc.org

Liquid Crystal Properties: Investigating whether the molecule or its derivatives exhibit liquid crystalline phases, which could have applications in display technologies.

Computational Design and Predictive Modeling of Derivatives with Tailored Functions

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with specific properties. In the context of this compound, computational studies could be employed to:

Predict Physicochemical Properties: Use quantum chemical calculations to predict key properties such as solubility, electronic structure, and reactivity for the parent molecule and a virtual library of its derivatives.

Simulate Self-Assembly Behavior: Employ molecular dynamics simulations to model the self-assembly process and predict the morphology of the resulting supramolecular structures.

Design Molecules with Targeted Applications: Computationally screen derivatives for their potential in specific applications, such as their ability to bind to a biological target or their suitability as a component in an organic electronic device.

Investigation of Bio-Inspired Synthetic Approaches

Nature often provides elegant and efficient solutions to complex chemical challenges. Bio-inspired synthesis seeks to mimic these natural processes to develop novel and sustainable synthetic methods. For this compound, this could involve:

Enzymatic Synthesis: As mentioned earlier, exploring the use of enzymes to catalyze the formation of the ether linkage, which could offer high selectivity and mild reaction conditions.

Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active sites of enzymes to achieve similar catalytic efficiency and selectivity.

Synthesis of Bio-Inspired Derivatives: Creating derivatives that incorporate structural motifs found in natural products to explore potential biological activities. The synthesis of bio-inspired 1,3-diarylpropene derivatives via Heck cross-coupling is an example of such an approach. nih.gov

Expansion into New Areas of Functional Material Innovation

The unique combination of a bulky, hydrophobic group and a flexible ether chain suggests that this compound and its derivatives could find applications in a variety of functional materials. Future research could explore its potential as:

A Component in Polymer Synthesis: Using the molecule as a monomer or an additive in the synthesis of new polymers with tailored thermal, mechanical, or optical properties.

An Electrolyte Additive: Investigating its use as an additive in electrolytes for batteries or other electrochemical devices, where it could enhance performance and stability. A similar compound, 1,4-di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene, has been explored as a redox shuttle in this context. sigmaaldrich.com

A Building Block for Organic Electronics: Exploring the potential of its derivatives in the development of new organic light-emitting diodes (OLEDs), organic solar cells, or organic field-effect transistors. The related compound 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoro-ethoxy)benzene has been studied for its potential to augment the efficiency of organic solar cells.

Q & A

Q. What are the optimal synthetic routes for 1-tert-Butyl-4-(2,2-diethoxyethoxy)benzene, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) introducing the tert-butyl group via Friedel-Crafts alkylation and (2) forming the diethoxyethoxy side chain through Williamson ether synthesis.

  • Friedel-Crafts Alkylation : React benzene derivatives with tert-butyl alcohol in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C to minimize side reactions .
  • Williamson Ether Synthesis : Use potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate a diol intermediate, followed by reaction with an alkyl halide (e.g., 2-chloroethyl ether) under reflux in ethanol .
    Optimization Tips :
    • Control temperature to prevent decomposition of the tert-butyl group.
    • Use inert atmospheres (N₂/Ar) to avoid oxidation.
    • Monitor reaction progress via TLC or GC-MS.

Q. What characterization techniques are most effective for confirming the structure of this compound?

A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm, singlet) and ethoxy groups (δ 3.4–3.7 ppm, multiplet) .
    • ¹³C NMR : Confirm ether linkages (C-O at δ 60–70 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect ether C-O stretches (~1100 cm⁻¹) and tert-butyl C-H bends (~1360 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (C₁₆H₂₆O₃) with <0.3% error margins .

Advanced Research Questions

Q. How can computational tools predict plausible reaction pathways or intermediate stability for this compound?

Leverage databases like REAXYS and PISTACHIO to model reaction mechanisms:

  • Step 1 : Input the target structure into REAXYS to identify analogous synthetic routes (e.g., Friedel-Crafts or nucleophilic substitutions) .
  • Step 2 : Use DFT calculations (e.g., Gaussian 09) to evaluate intermediate stability, focusing on steric hindrance from the tert-butyl group and electronic effects of the ethoxy chain .
  • Step 3 : Validate predictions experimentally. For example, if simulations suggest poor stability of a diradical intermediate, avoid high-temperature conditions .

Q. How can researchers resolve contradictions in spectral data during characterization?

Contradictions often arise from impurities or isomerization. Mitigation strategies include:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1956 for C₁₆H₂₆O₃) to rule out contaminants .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bonding patterns .

Q. What strategies are recommended for studying the biological activity of this compound, given its structural complexity?

Design assays based on structural analogs:

  • Enzyme Inhibition : Test interactions with cytochrome P450 enzymes, as tert-butyl and ethoxy groups may modulate binding (see similar studies on 1-(tert-butoxy)-4-chlorobenzene) .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
  • Toxicity Screening : Employ zebrafish embryos or in vitro hepatocyte models to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.